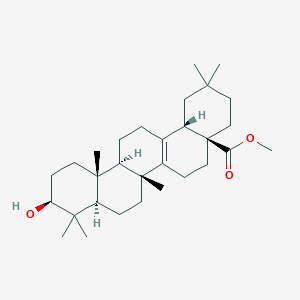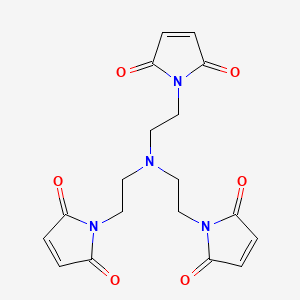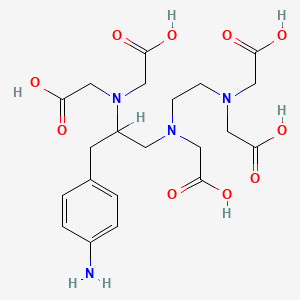
Pyrocincholic acid methyl ester
Übersicht
Beschreibung
Pyrocincholic acid methyl ester is likely a derivative of pyrocincholic acid, a bile acid derivative. Methyl esters are typically formed by the esterification of carboxylic acids, suggesting that this compound is a modified form of pyrocincholic acid with a methoxy (-OCH3) group attached.
Synthesis Analysis
Synthesis of such compounds usually involves esterification processes. For example, Shen et al. (2012) detailed the synthesis of pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, providing insight into the synthesis methods of similar compounds (Shen et al., 2012).
Molecular Structure Analysis
The molecular structure of such esters can be analyzed through spectroscopic methods such as NMR, IR, and HRMS, as demonstrated in the study by Shen et al. (2012). X-ray diffraction is also used to study molecular structures, offering a detailed view of the compound's configuration (Shen et al., 2012).
Wissenschaftliche Forschungsanwendungen
Chemical Analysis of Aquatic Humic Substances
A study by Saiz-Jimenez et al. (1993) introduced pyrolysis/methylation as a method for analyzing aquatic humic substances. This technique, involving methyl esters, aids in identifying carboxyl-containing compounds in these substances, providing insights into the biodegradation processes of plant materials.
Microbial Analysis in Ecology and Medicine
Holzer et al. (1989) utilized a novel Curie-point pyrolyzer for analyzing microbial fatty acid constituents. This approach, which includes in situ methylation to form fatty acid methyl esters, enables effective characterization of whole microorganisms, contributing to ecological and medical microbiology research Holzer, Bourne, & Bertsch, 1989).
Organic Solar Cells
Research in the field of organic solar cells has been advanced by studies like Erb et al. (2005), who investigated poly(3-hexylthiophene-2,5-diyl)/[6,6]-phenyl C61 butyric acid methyl ester (P3HT/PCBM) films. These films are critical in the development of efficient plastic solar cells, demonstrating the importance of methyl esters in renewable energy technology (Erb et al., 2005).
Antimicrobial Agents
Al-Omar & Amr (2010) synthesized Schiff's bases derived from pyridine-2,6-carboxamide, using methyl esters in the process. Their study showed significant antimicrobial activity in the synthesized compounds, indicating potential applications in pharmaceuticals (Al-Omar & Amr, 2010).
Electrochemical Double Layer Capacitors (EDLC)
Schütter et al. (2017) explored the use of a cyano ester solvent, including 3-cyanopropionic acid methyl ester, for high voltage EDLCs. This research contributes to the development of new electrolyte materials for energy storage devices (Schütter, Passerini, Korth, & Balducci, 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrocincholic acid methyl ester is a type of triterpenoid . Triterpenoids are known to interact with a wide range of molecular targets, including enzymes, receptors, and ion channels, which play crucial roles in various biological processes.
Pharmacokinetics
It is known that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability
Result of Action
One study found that a pyrocincholic acid type triterpenoid could stimulate glucose uptake in 3t3-l1 adipocytes , suggesting potential applications in diabetes treatment
Action Environment
Biochemische Analyse
Biochemical Properties
Pyrocincholic acid methyl ester plays a significant role in biochemical reactions, particularly in the context of inflammation and metabolic regulation. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in lipid metabolism, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC) . These interactions can lead to the modulation of lipid biosynthesis and fatty acid oxidation, thereby impacting overall metabolic processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In adipocytes, for example, it has been observed to suppress adipogenesis and regulate lipid metabolism . This compound influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolic regulation . Additionally, this compound can affect gene expression by modulating the activity of transcription factors like PPARγ and C/EBPα, which are key regulators of adipocyte differentiation and lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, leading to changes in enzyme activity and gene expression. This compound can bind to specific enzymes, either inhibiting or activating their function. For instance, this compound has been shown to inhibit the activity of fatty acid synthase (FAS), thereby reducing lipid biosynthesis . Additionally, it can activate the AMP-activated protein kinase (AMPK) pathway, promoting fatty acid oxidation and energy expenditure . These molecular interactions contribute to the overall metabolic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable when stored at -20°C and can be kept for several months without significant degradation . Its stability and activity may be influenced by factors such as temperature and exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of lipid metabolism and adipogenesis . These temporal effects highlight the importance of proper storage and handling to maintain the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate lipid metabolism and reduce adipogenesis without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings underscore the importance of determining the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), influencing the biosynthesis and oxidation of fatty acids . Additionally, this compound can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis . These interactions contribute to the overall metabolic effects of this compound, including the regulation of lipid levels and energy expenditure.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in certain tissues, particularly adipose tissue, where it exerts its metabolic effects . The transport and distribution of this compound are crucial for its bioavailability and overall efficacy in biological systems.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . Its localization is often directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell . The subcellular localization of this compound is essential for its interaction with target enzymes and proteins, thereby modulating various biochemical and cellular processes.
Eigenschaften
IUPAC Name |
methyl (4aS,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-26(2)16-17-30(25(32)33-7)15-10-20-19(21(30)18-26)8-9-23-28(20,5)13-11-22-27(3,4)24(31)12-14-29(22,23)6/h21-24,31H,8-18H2,1-7H3/t21-,22-,23-,24-,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJLCVYGDWRBEN-DVXVSMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CCC4=C3CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tetramethylethylene)bis(3,5-di-tert-butylsalicylideneiminato)]cobalt(II)](/img/structure/B1180735.png)
![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)